molecular formula C13H12ClN3O4 B7787464 5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B7787464
M. Wt: 309.70 g/mol
InChI Key: CTROZTYKGXSVLZ-UHFFFAOYSA-N
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Description

The compound with the identifier “5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with the identifier “5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. One common synthetic route includes the reaction of an aldehyde-containing reactive hydrogen with an epoxy resin to form an aldehyde group-containing epoxy derivative. This intermediate is then reacted with a primary amine under specific conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of the compound with the identifier “this compound” may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group in the molecule with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of the compound with the identifier “this compound” include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

The compound with the identifier “5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of the compound with the identifier “5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

IUPAC Name

5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4/c1-16-11(19)9(12(20)17(2)13(16)21)4-8-3-7(6-15-8)10(18)5-14/h3-4,6,15H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTROZTYKGXSVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=CN2)C(=O)CCl)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=CC2=CC(=CN2)C(=O)CCl)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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